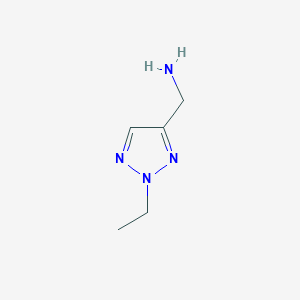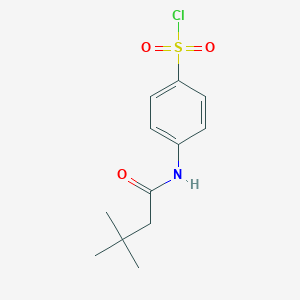![molecular formula C26H27N5O4 B2972520 benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 844660-02-2](/img/no-structure.png)
benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.533. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Studies have demonstrated the use of related chemical structures in the synthesis of heterocyclic systems, which are crucial in medicinal chemistry. For example, Toplak et al. (1999) described the use of similar compounds in the preparation of various pyrimidinone derivatives, showcasing the versatility of these molecules in creating biologically relevant heterocycles (Toplak, Svete, Grdadolnik, & Stanovnik, 1999). These findings highlight the importance of such compounds in synthesizing complex heterocyclic structures that could have potential applications in pharmaceuticals.
Novel Organic Reactions
In the realm of organic synthesis, compounds with similar chemical frameworks have been utilized to innovate new reactions and synthesize new molecular entities. For instance, Zimmermann & Fischer (1985) explored pyrylium compounds to produce substituted benzophenones, indicating the utility of these molecules in generating key intermediates for further chemical transformations (Zimmermann & Fischer, 1985). This research underscores the molecule's role in facilitating novel organic reactions, potentially leading to the development of new drugs or materials.
Biological Activity and Drug Discovery
Research into molecules with similar structures has also focused on their biological activities and potential as drug candidates. Novikov et al. (2004) synthesized derivatives that showed inhibitory properties against the human immunodeficiency virus (HIV), demonstrating the therapeutic potential of such compounds in treating viral infections (Novikov, Ozerov, Sim, & Buckheit, 2004). This study exemplifies the critical role of chemical synthesis in discovering new treatments for infectious diseases.
Advanced Materials and Chemical Engineering
In the field of materials science and chemical engineering, derivatives of the mentioned compound have been explored for their utility in creating novel materials. Wang et al. (2006) detailed the synthesis of pyridine-containing polyimides, demonstrating the compound's application in producing high-performance polymers with excellent thermal and mechanical properties (Wang, Li, Zhang, Ma, Shao, & Zhao, 2006). This research highlights the broad applicability of such molecules beyond pharmaceuticals, including in the development of new materials.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 3,5-dimethylphenylacetic acid with 2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-dioxepine to form the corresponding amide. The amide is then cyclized with acetic anhydride and sodium acetate to form the purine ring. The resulting intermediate is then benzylated with benzyl chloride and base to form the final product.", "Starting Materials": [ "3,5-dimethylphenylacetic acid", "2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-dioxepine", "acetic anhydride", "sodium acetate", "benzyl chloride", "base" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethylphenylacetic acid with 2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-dioxepine in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide.", "Step 2: Cyclization of the amide with acetic anhydride and sodium acetate in acetic acid to form the purine ring.", "Step 3: Benzylating the resulting intermediate with benzyl chloride and base such as NaOH or KOH to form the final product, benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] } | |
Numéro CAS |
844660-02-2 |
Nom du produit |
benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Formule moléculaire |
C26H27N5O4 |
Poids moléculaire |
473.533 |
Nom IUPAC |
benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C26H27N5O4/c1-17-12-18(2)14-20(13-17)29-10-7-11-30-22-23(27-25(29)30)28(3)26(34)31(24(22)33)15-21(32)35-16-19-8-5-4-6-9-19/h4-6,8-9,12-14H,7,10-11,15-16H2,1-3H3 |
Clé InChI |
HEUIBKYYPVPDKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(4-Prop-2-enoylpiperazin-1-yl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-2-one](/img/structure/B2972441.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2972443.png)

![4-(azepan-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2972445.png)

![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2972450.png)


![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2972453.png)

